molecular formula C18H19N5O2S B2529700 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide CAS No. 887348-06-3

2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide

Cat. No.: B2529700
CAS No.: 887348-06-3
M. Wt: 369.44
InChI Key: LUYIUASZZKAPOJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a 1,3,4-thiadiazole nucleus, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . It also contains a methoxyphenyl group and a tolyl group.

Scientific Research Applications

Photodynamic Therapy Potential

A study highlights the synthesis and characterization of a zinc phthalocyanine derivative with promising properties for photodynamic therapy (PDT), a cancer treatment method. This compound demonstrates high singlet oxygen quantum yield and good fluorescence properties, crucial for effective PDT through Type II photodynamic processes. The research suggests potential applications in cancer treatment, leveraging the photophysical and photochemical properties of such compounds (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Properties

Another study discusses the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, tested for their antimicrobial and antifungal activities. The findings reveal significant antibacterial and antifungal effects, with some compounds matching the antimicrobial activity of standard agents like Ampicilline and Flucanazole. This suggests the potential for developing new antimicrobial drugs from similar chemical structures (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Antioxidant and Anticancer Activities

Research into 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives reveals compounds with significant antioxidant activity, surpassing that of ascorbic acid, a known antioxidant. These compounds also exhibit notable anticancer activity against specific human cancer cell lines, highlighting their therapeutic potential in oncology (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Synthesis and Molecular Structure

A study on the synthesis and molecular structure of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with Cd(II) provides insights into the molecular and crystal structures of such compounds. This research contributes to the understanding of the structural aspects of tetrazole derivatives and their potential applications in various fields, including materials science and coordination chemistry (Askerov, Magerramov, Osmanov, Baranov, Borisova, Samsonova, & Borisov, 2019).

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-6-4-5-7-16(12)19-17(24)13(2)26-18-20-21-22-23(18)14-8-10-15(25-3)11-9-14/h4-11,13H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYIUASZZKAPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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